molecular formula C18H14ClNO3 B086293 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- CAS No. 137-52-0

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-

Cat. No. B086293
CAS RN: 137-52-0
M. Wt: 327.8 g/mol
InChI Key: WWXPGBMLOCYWLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds related to 2-Naphthalenecarboxamide often involve complex chemical reactions, including Friedel-Crafts acylation, cyclization, and condensation processes. For instance, derivatives of naphthalenecarboxamide have been synthesized through reactions involving elemental analyses, IR spectroscopy, and NMR spectroscopy, showcasing the intricate methodology required to construct these molecules from simpler precursors (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of related naphthalenecarboxamide derivatives has been elucidated through single-crystal X-ray diffraction studies, revealing critical details about their crystalline form and conformation. For example, certain derivatives crystallize in the triclinic space group, with specific unit cell parameters and molecular conformations stabilized by intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of naphthalenecarboxamide derivatives often involves nucleophilic substitution reactions, showcasing their potential in creating a variety of chemical structures. These reactions are crucial for further modifying the naphthalenecarboxamide core for specific applications (Tsunoda et al., 1976).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, molecular weight, and crystal structure, are determined through various analytical techniques. The solubility of these compounds in organic solvents and their high molecular weights indicate their potential for application in materials science, particularly in the development of novel polymers and coatings (Gutch et al., 2003).

Scientific Research Applications

  • A series of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, including compounds closely related to the one , showed significant biological activity against various strains of Staphylococcus and mycobacterial species. These compounds were also tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential herbicidal applications (Kos et al., 2013).

  • Another study synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized their structure through various spectroscopic methods. Though not directly addressing the exact compound , this research contributes to understanding the broader family of naphthalene derivatives (Özer et al., 2009).

  • Goněc et al. (2013) prepared twenty-two ring-substituted 2-hydroxynaphthalene-1-carboxanilides and evaluated their antibacterial and antimycobacterial activity. This study is relevant because it explores the biological activities of compounds structurally similar to "2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-" (Goněc et al., 2013).

  • Research on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid found that some compounds exhibited antibacterial and antimycobacterial activities, comparable to or higher than standard drugs like ampicillin or rifampicin. This indicates the potential pharmaceutical applications of these naphthalene derivatives (Goněc et al., 2015).

  • Tsunoda et al. (1976) studied the reactivity of 2-substituted 4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines, a group of compounds that share some structural characteristics with the compound . Their findings contribute to the broader understanding of the chemical behavior of naphthalene derivatives (Tsunoda et al., 1976).

  • Bąk et al. (2020) conducted a consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, offering insights into the structural and activity relationships of these compounds, which are closely related to the compound of interest (Bąk et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPGBMLOCYWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059676
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-

CAS RN

137-52-0
Record name N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
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Record name 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
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Number of citations: 0 elischolar.library.yale.edu

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